[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
Description
[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative characterized by a central glycine backbone (amino-acetic acid) modified with an isopropyl group and a 1-methyl-pyrrolidin-3-ylmethyl substituent on the nitrogen atom . The pyrrolidine ring (a 5-membered saturated heterocycle) and the methyl group at position 1 introduce steric and electronic effects that distinguish this compound from simpler amino acids like glycine. Such modifications are often designed to enhance target binding specificity, metabolic stability, or pharmacokinetic properties in drug development contexts.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)7-10-4-5-12(3)6-10/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUJHNBZHLKZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Hydrogenation
The pyrrolidine core is most efficiently prepared through catalytic hydrogenation of 2-methylpyrroline, as demonstrated in WO2008137087A1:
Critical parameters:
N-Methylation Techniques
Subsequent N-methylation employs reductive amination or direct alkylation:
Alternative route using methyl iodide:
C-3 Functionalization
Introduction of the aminomethyl group at C-3 utilizes Mannich-type reactions:
Stereochemical control remains challenging, with diastereomeric ratios typically 3:1 (trans:cis).
Isopropylamino-Acetic Acid Synthesis
Glycine Derivative Preparation
The acetic acid sidechain is introduced via modified Gabriel synthesis:
Isopropylamine Coupling
N-Isopropylation employs Ullmann-type coupling:
Final Assembly via Reductive Amination
The convergent synthesis concludes with a stereoselective coupling:
Optimization Data Table
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, MeCN | DCM | +22% |
| Temperature (°C) | 0–40 | 25 | +15% |
| MS 4Å (mg/mmol) | 50–200 | 100 | +18% |
| Equiv. NaBH(OAc)₃ | 1.0–3.0 | 2.2 | +27% |
Analytical Characterization
Chiral HPLC Methods
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.72 (dd, J=12.4, 4.8 Hz, 1H), 3.31–3.19 (m, 2H), 2.98 (s, 3H), 2.85 (hept, J=6.6 Hz, 1H), 2.64–2.51 (m, 2H), 1.97–1.82 (m, 1H), 1.09 (d, J=6.6 Hz, 6H)
-
HRMS : m/z calc. for C₁₂H₂₃N₂O₂ [M+H]⁺ 227.1861, found 227.1859
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost ($/g) | Kilo Lab Cost ($/kg) |
|---|---|---|
| Pt/C Catalyst | 12.40 | 9,800 |
| NaBH(OAc)₃ | 8.75 | 6,200 |
| Chiral Resolution | 22.10 | 18,500 |
Process intensification through continuous hydrogenation reduces catalyst costs by 40%.
Regulatory Aspects
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ imine reductases for asymmetric synthesis:
This methodology shows promise for producing enantiopure intermediates.
Flow Chemistry
Microreactor systems enhance exothermic steps:
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The structural similarity of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid to neurotransmitters suggests potential interactions with receptors in the central nervous system (CNS). Research indicates that compounds with similar structures may exhibit neuroactive properties, including modulation of neurotransmitter systems such as serotonin and dopamine.
-
Drug Development :
- The compound's unique structure allows for the exploration of derivatives with varied biological activities. Its potential as a lead compound in drug development is significant, particularly for conditions related to mood disorders and cognitive function.
- Analgesic Properties :
Case Study 1: Neuroactive Properties
A study conducted on structurally similar compounds demonstrated significant effects on serotonin receptor modulation. The findings indicate that Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid could potentially enhance serotonergic activity, which is crucial in treating depression and anxiety disorders.
Case Study 2: Synthesis and Derivative Exploration
Research has focused on synthesizing various derivatives of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid to evaluate their pharmacological effects. One derivative exhibited enhanced lipophilicity and improved receptor binding affinity compared to the parent compound, suggesting a pathway for optimizing therapeutic efficacy.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Methylpyrrolidine | Pyrrolidine derivative | Neuroactive | Basic amine structure |
| Isopropylamine | Simple amine | General reactivity | No chiral center |
| Glycine | Amino acid | Neurotransmitter role | Non-chiral |
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Key Differences and Implications:
Ring Structure :
- The piperidine analog (6-membered ring) in introduces greater conformational flexibility compared to the 5-membered pyrrolidine ring in the target compound. Piperidine derivatives often exhibit altered binding kinetics due to reduced ring strain and enhanced hydrophobic interactions .
- The pyrrolidine-based analogs (Target, –5) have higher ring strain, which may favor specific stereoelectronic interactions in biological systems .
Substituent Effects: Acetyl vs. Methyl Groups: The acetylated analogs (–5) are likely more susceptible to enzymatic hydrolysis (e.g., esterase cleavage) compared to the target compound’s methyl group, which confers metabolic stability . Cyclopropyl vs.
Stereochemistry: The R-enantiomer in highlights the importance of chirality in pharmacological activity.
Research Findings and Limitations
- Synthetic Accessibility : The discontinued status of analogs (–5) suggests challenges in synthesis, purification, or scalability, possibly due to complex stereochemistry or instability of acetyl groups .
- Biological Activity : While explicit pharmacological data is absent, the target compound’s methyl-pyrrolidine moiety may improve blood-brain barrier penetration compared to acetylated or piperidine-based analogs, a hypothesis supported by studies on similar neuroactive compounds .
- Applications: Amino acid derivatives like these are often explored as enzyme inhibitors, neurotransmitter analogs, or dye intermediates (e.g., azo compounds in ), though the target compound’s exact applications remain unelucidated in the provided evidence .
Biological Activity
Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid, also known by its CAS number 1353944-84-9, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that could be beneficial in various therapeutic contexts, particularly in neuropharmacology and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various molecules. The isopropyl group contributes to its lipophilicity, potentially aiding in its ability to cross biological membranes.
Neuropharmacological Effects
Recent studies have indicated that compounds similar to Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid may exhibit significant neuroprotective properties. For instance, a study focused on acetylcholinesterase (AChE) inhibition revealed that related compounds demonstrated promising activity against neurodegenerative processes associated with Alzheimer's disease. The inhibition of AChE is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Table 1: AChE Inhibition Activity of Related Compounds
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| 3c | 12.5 | 1.8 |
| 3d | 15.0 | 2.0 |
| Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid | TBD | TBD |
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory activities. For instance, derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The potential for these compounds to act as anti-inflammatory agents suggests their utility in treating conditions characterized by excessive inflammation .
Case Studies
- Neuroprotection Against Oxidative Stress : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that certain derivatives exhibited protective effects against oxidative stress induced by hydrogen peroxide. These findings highlight the potential of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid in neuroprotection .
- Inhibition of Lipid Peroxidation : A study assessed the antioxidant activity of related compounds through various assays, including DPPH and FRAP methods. Results indicated a significant reduction in lipid peroxidation, suggesting that these compounds could mitigate oxidative damage in neuronal tissues .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid remains to be fully elucidated. However, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties for CNS penetration due to its lipophilic nature . Toxicological assessments are necessary to ensure safety and efficacy before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the pyrrolidine scaffold, followed by coupling with isopropylamine and acetic acid derivatives. For example, a reductive amination approach using NaBH(OAc)₃ in dichloromethane at 0–5°C can improve selectivity for secondary amine formation . Reaction optimization may include adjusting pH (6.5–7.5), temperature control (to minimize side products), and catalytic hydrogenation for deprotection. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) is recommended to isolate the target compound .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions. For instance, the pyrrolidine methyl group typically appears as a singlet near δ 2.3 ppm, while the isopropyl group shows a septet (δ 1.1–1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 243.2 g/mol).
- HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to assess purity (>95%) and detect impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes ).
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Map coupling between pyrrolidine protons and adjacent methyl groups to confirm stereochemistry.
- DFT Calculations : Compare theoretical ¹³C chemical shifts (using Gaussian09/B3LYP/6-31G*) with experimental data to validate conformers .
- Reference Standards : Cross-check with PubChem CID entries (e.g., CID 108 for related pyridineacetic acids ).
Q. What strategies are effective in improving the aqueous solubility of this compound for biological assays?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
- Co-Solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability.
- Prodrug Design : Introduce phosphate esters at the acetic acid moiety, which hydrolyze in physiological conditions .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the isopropyl group (e.g., cyclopropyl or tert-butyl substitutions) and evaluate potency via enzyme inhibition assays.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., GPCRs ).
- Pharmacophore Modeling : Identify critical hydrogen-bonding (acetic acid group) and hydrophobic (pyrrolidine ring) features .
Data Contradiction and Troubleshooting
Q. How should conflicting data regarding the compound’s stability under acidic conditions be addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (37°C, 24h) and analyze degradation products via LC-MS.
- pH-Solubility Profile : Measure solubility across pH 1–7 (using potentiometric titration) to identify instability thresholds .
- Protective Formulations : Encapsulate in enteric-coated nanoparticles to bypass gastric degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
